3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
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Overview
Description
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzofuran moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the use of palladium-catalyzed coupling reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Benzoylation: The benzoyl group is introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the amide bond by reacting the benzofuran derivative with 3,5-dimethoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the benzofuran moiety and has different biological activities.
4-methoxybenzoyl derivatives: Compounds with similar benzoyl groups but different core structures.
Benzofuran derivatives: Compounds with similar benzofuran cores but different substituents.
Uniqueness
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide is unique due to its combination of methoxy groups, benzofuran core, and benzoyl moiety, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad range of activities.
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-22-13-18(27-26(29)17-11-20(31-3)14-21(12-17)32-4)7-10-23(22)33-25(15)24(28)16-5-8-19(30-2)9-6-16/h5-14H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOIOKZICDICHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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